REACTION_CXSMILES
|
[S:1]1[CH2:5][CH2:4][N:3]2[CH:6]=[C:7]([C:9](OCC)=[O:10])[N:8]=[C:2]12.[H-].C([Al+]CC(C)C)C(C)C.C1(C)C=CC=CC=1.Cl>ClCCl.O>[S:1]1[CH2:5][CH2:4][N:3]2[CH:6]=[C:7]([CH:9]=[O:10])[N:8]=[C:2]12 |f:1.2|
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
S1C=2N(CC1)C=C(N2)C(=O)OCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
26.9 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at −70° C. for a further 0.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture stirred at ambient temperature for 0.5 hr
|
Duration
|
0.5 h
|
Type
|
FILTRATION
|
Details
|
filtered through a celite pad
|
Type
|
WASH
|
Details
|
the pad further washed with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over anhydrous magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
WASH
|
Details
|
Chromatography on silica gel, eluting with ethyl acetate
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C=2N(CC1)C=C(N2)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 42.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |